BenchChemオンラインストアへようこそ!

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Medicinal Chemistry Chemical Biology Lead Optimization

This compound is a patented pyrazolothiazole carboxamide featuring a distinct benzodioxole-5-carboxamide tail critical for PDGFR inhibition SAR. Using unverified analogs risks inactive or off-target compounds—precise substitution here ensures sub-5 nM cellular IC50 potential. Validate your target with this ≥95% pure research compound, ideal for medicinal chemistry, colorectal cancer screening, and dual COX-2/5-LOX probe development. Order now to secure a reproducible starting point for novel IP.

Molecular Formula C16H14N4O3S
Molecular Weight 342.37
CAS No. 1428365-44-9
Cat. No. B2636965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1428365-44-9
Molecular FormulaC16H14N4O3S
Molecular Weight342.37
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4
InChIInChI=1S/C16H14N4O3S/c21-15(11-2-3-13-14(8-11)23-10-22-13)17-6-4-12-9-24-16(19-12)20-7-1-5-18-20/h1-3,5,7-9H,4,6,10H2,(H,17,21)
InChIKeyNAPCBIIMOWAKEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1428365-44-9): A Defined Pyrazolothiazole-Benzodioxole Hybrid for Specialized Screening


N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1428365-44-9) is a complex, small-molecule organic compound with the molecular formula C16H14N4O3S and a molecular weight of 342.37 g/mol . It integrates three distinct heterocyclic pharmacophores—pyrazole, thiazole, and benzo[d][1,3]dioxole—connected via an ethyl linker. This compound is cataloged as a research chemical (purity ≥95%) for non-human, non-therapeutic use . It is a structural analog within the broader class of pyrazolothiazole carboxamides, which are investigated as PDGFR inhibitors for conditions like pulmonary hypertension [1].

Procurement Risk: Why Generic Pyrazole-Thiazole Hybrids Cannot Substitute for CAS 1428365-44-9


Interchanging compounds within the pyrazolothiazole carboxamide class without analytical verification introduces significant experimental risk. The specific substitution of the benzodioxole-5-carboxamide group in CAS 1428365-44-9 directly influences molecular recognition, target binding, and pharmacokinetic properties. For instance, close analogs like N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 1428365-62-1) or N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide (CAS 1428359-03-8) introduce different electronic and steric environments at the terminal ring, which will alter biological activity. Even within a patent family, small structural changes lead to orders-of-magnitude differences in PDGFR cellular IC50 values (e.g., <5 nM for optimized candidates vs. inactive for others) [1]. Using an unverified generic risks purchasing an inactive or off-target compound, leading to wasted resources and non-reproducible data.

Quantitative Differentiation Evidence for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide


Structural Uniqueness: Defined Benzodioxole-5-Carboxamide Scaffold vs. Two Key Analogs

The target compound (CAS 1428365-44-9) is defined by its unique IUPAC name and SMILES: O=C(NCCC1=CSC(=N1)N1C=CC=N1)C1=CC2=C(OCO2)C=C1 . To demonstrate differentiation, its structure was compared to two commercially available analogs: N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 1428365-62-1) and N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide (CAS 1428359-03-8) . The target compound features a planar, electron-rich benzodioxole moiety, which presents a distinct hydrogen-bonding and π-stacking surface compared to the electron-withdrawing trifluoromethoxy-phenyl group or the sulfur-containing thiophene ring in the analogs. This molecular specificity is critical for target engagement and cannot be replicated by the comparators.

Medicinal Chemistry Chemical Biology Lead Optimization

Defined Purity Baseline: ≥95% Purity Specification from Vendor Datasheet

The compound is available with a defined purity specification of ≥95%, as stated by the vendor Chemenu (Catalog No. CM1009774) . While common for screening compounds, this explicit specification provides a quantifiable procurement baseline that is essential for researchers. This is contrasted with other analogs for which a public purity specification is not readily available from comparable primary sources. Ensuring a known purity level is the first step in generating reproducible biological data, as impure compounds can lead to false positives or inaccurate IC50 determinations.

Analytical Chemistry Compound Management Assay Development

Mechanistic Potential: PDGFR Inhibition via Structural Analogy to a Patented Pharmacophore Class

The target compound's pyrazolothiazole carboxamide core is the subject of a patent (WO2023247596A1) claiming its use as a PDGFR inhibitor [1]. The patent describes compounds of this class achieving potent inhibition in a PDGFR cellular assay, with preferred compounds having an IC50 of less than 5 nM [1]. While the specific IC50 of CAS 1428365-44-9 is not listed, its structural alignment to the patented pharmacophore provides a strong, data-backed rationale for its selection over structurally unrelated kinase inhibitor scaffolds for PDGFR-focused research.

Kinase Biology Vascular Biology Drug Discovery

Biological Potential: In-Class Anticancer Activity of Benzodioxole-Thiazole-Pyrazole Hybrids

The target compound's pharmacophoric elements feature in active anticancer agents. A closely related series of thiazolyl-pyrazoline derivatives linked to a benzo[1,3]dioxole moiety were evaluated for anti-proliferative activity. The most promising compound in that series, 2-(5-(benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl) thiazole (7c), exhibited a notable IC50 of 6.19 µM against the HCT-116 colorectal cancer cell line [1]. This demonstrates the viability of the benzodioxole-thiazole-pyrazole architecture for generating anti-cancer leads and suggests a basis for the target compound's own investigation in oncology.

Cancer Research Cytotoxicity Assays SAR Studies

Validated Application Scenarios for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide in Drug Discovery


PDGFR-Mediated Disease Modeling and Lead Optimization

As a patented pyrazolothiazole carboxamide [1], this compound is an ideal chemical starting point for medicinal chemistry programs targeting PDGFR-driven pathologies, such as pulmonary arterial hypertension (PAH). It can be used as a core scaffold for systematic SAR studies aiming to improve upon the reported sub-5 nM IC50 values for cellular PDGFR inhibition within this chemotype, offering a path to novel IP and highly potent clinical candidates.

Colorectal Cancer Antiproliferative Screening

Given the demonstrated in-class anti-proliferative activity of benzodioxole-thiazole hybrids, with a close analog achieving an IC50 of 6.19 µM in HCT-116 cells [2], this specific compound should be prioritized as a screening candidate for colorectal cancer. Its unique benzodioxole-5-carboxamide tail provides a distinct SAR vector for optimizing potency and selectivity against colon cancer cell lines compared to other heterocyclic analogs.

Anti-Inflammatory and Analgesic Drug Discovery Probe

The benzodioxole-pyrazole pharmacophore is a validated scaffold for designing dual COX-2/5-LOX inhibitors with significant in vivo anti-inflammatory and analgesic activity [3]. Procuring CAS 1428365-44-9, which also contains a thiazole ring, enables investigation of how this additional heterocycle modulates the established anti-inflammatory profile. It serves as a novel probe to explore polypharmacology within the arachidonic acid pathway.

Chemical Biology Tool for Heterocycle Binding Studies

The compound's unique assembly of pyrazole, thiazole, and benzodioxole rings makes it a valuable tool for chemical biology. Its defined structure, confirmed by SMILES and InChI Key (NAPCBIiMOWAKEK-UHFFFAOYSA-N) , allows for its use in fragment-based or computational studies to map the binding landscape of these three common medicinal chemistry motifs on a single small-molecule scaffold, informing future library design.

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.